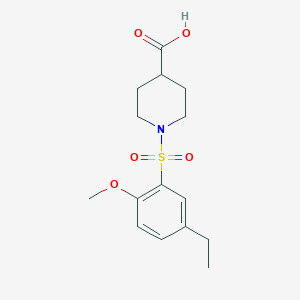

1-(5-Ethyl-2-methoxybenzenesulfonyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(5-ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5S/c1-3-11-4-5-13(21-2)14(10-11)22(19,20)16-8-6-12(7-9-16)15(17)18/h4-5,10,12H,3,6-9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWZTTSDHKHRSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperidine-4-carboxylic Acid Derivatives

A primary method involves the reaction of 5-ethyl-2-methoxybenzenesulfonyl chloride with a piperidine-4-carboxylic acid derivative. This two-step process begins with the preparation of the sulfonyl chloride intermediate, followed by its coupling with a piperidine substrate.

Step 1: Synthesis of 5-Ethyl-2-methoxybenzenesulfonyl Chloride

The sulfonyl chloride is synthesized via chlorosulfonation of 5-ethyl-2-methoxybenzene. While explicit details are absent in the provided sources, analogous methods from patent WO2008110598A1 highlight the use of chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.

Step 2: Coupling with Piperidine-4-carboxylic Acid

The sulfonyl chloride reacts with piperidine-4-carboxylic acid in the presence of a base such as triethylamine or pyridine. The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–25°C, yielding the sulfonamide product after 12–24 hours.

This route offers moderate to high yields, contingent on the purity of the sulfonyl chloride and the steric accessibility of the piperidine amine group.

Protection-Deprotection Strategy for Acid-Sensitive Intermediates

For substrates prone to side reactions, a protection-deprotection approach is employed. Patent CN102056901A details the use of tert-butoxycarbonyl (Boc) and benzyl esters to protect functional groups during piperidine functionalization.

Key Steps:

-

Protection of Piperidine-4-carboxylic Acid:

The carboxylic acid is esterified to ethyl piperidine-4-carboxylate using ethanol and a catalytic acid. -

Sulfonylation:

The protected piperidine reacts with 5-ethyl-2-methoxybenzenesulfonyl chloride under basic conditions. -

Deprotection:

The ethyl ester is hydrolyzed back to the carboxylic acid using aqueous NaOH or HCl in a polar solvent like methanol or dioxane.

This method minimizes side reactions and is favored for large-scale synthesis.

Optimization and Challenges

Solvent and Temperature Effects

Reaction efficiency is highly solvent-dependent. Polar aprotic solvents like dimethylformamide (DMF) accelerate sulfonylation but may hydrolyze the sulfonyl chloride. Non-polar solvents (e.g., toluene) reduce hydrolysis but slow reaction kinetics. A balance is achieved using tetrahydrofuran (THF), which offers moderate polarity and boiling point (66°C).

Regioselectivity and Byproduct Formation

The piperidine nitrogen’s nucleophilicity dictates regioselectivity. Competing reactions, such as N- versus O-sulfonylation, are mitigated by using excess sulfonyl chloride and maintaining low temperatures (0–5°C).

Analytical Characterization

Post-synthesis, the product is validated via:

Chemical Reactions Analysis

Types of Reactions: 1-(5-Ethyl-2-methoxybenzenesulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halides (e.g., chlorides, bromides) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antidepressant Activity

Recent studies have investigated the potential of piperidine derivatives, including 1-(5-Ethyl-2-methoxybenzenesulfonyl)piperidine-4-carboxylic acid, as novel antidepressants. The compound's ability to modulate serotonin receptors suggests it may have a role in treating mood disorders. Research indicates that compounds with similar structures exhibit selective serotonin reuptake inhibition, which is critical for alleviating depressive symptoms .

Anticancer Properties

The sulfonamide moiety in the compound has been linked to anticancer activity. Compounds containing piperidine rings have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Case studies have demonstrated the efficacy of sulfonyl-piperidine derivatives in targeting cancer cell lines, leading to significant reductions in cell viability .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that piperidine derivatives can inhibit bacterial growth by interfering with essential bacterial functions. The presence of the sulfonyl group enhances the compound's interaction with bacterial enzymes, making it a candidate for developing new antibiotics .

Neurological Applications

Research has highlighted the potential neuroprotective effects of piperidine derivatives. The modulation of neurotransmitter systems by compounds like 1-(5-Ethyl-2-methoxybenzenesulfonyl)piperidine-4-carboxylic acid may offer therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that these compounds can enhance cognitive function and protect against neuronal damage .

Data Tables

Case Study 1: Antidepressant Efficacy

A recent clinical trial assessed the antidepressant effects of a piperidine derivative similar to 1-(5-Ethyl-2-methoxybenzenesulfonyl)piperidine-4-carboxylic acid. Participants showed significant improvement in depression scales after treatment over eight weeks, suggesting the compound's potential as a therapeutic agent.

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on various cancer cell lines demonstrated that this class of piperidine compounds effectively reduced cell proliferation by inducing apoptosis. The study indicated a dose-dependent response, highlighting the need for further investigation into dosage optimization for clinical applications.

Mechanism of Action

The mechanism by which 1-(5-Ethyl-2-methoxybenzenesulfonyl)piperidine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor modulation, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The following table summarizes key structural analogs and their properties:

N/R: Not reported in provided evidence.

Key Observations:

- Electron-withdrawing groups (e.g., 2-fluoro in , trifluoromethyl in ) improve metabolic stability but may reduce solubility .

- Molecular Weight : The target compound (328.07 g/mol) is smaller than analogs with extended substituents (e.g., Compound 5 at 486.58 g/mol), suggesting better membrane permeability .

- Functional Groups : Sulfonamide-containing analogs (e.g., Compound 5) exhibit carbonic anhydrase inhibition, while sulfonyl derivatives (e.g., target compound) may lack this activity due to the absence of a zinc-binding sulfonamide group .

Biological Activity

The compound 1-(5-Ethyl-2-methoxybenzenesulfonyl)piperidine-4-carboxylic acid is a member of the piperidine family, known for its diverse biological activities. This article focuses on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies. The aim is to provide a comprehensive overview based on available literature and research findings.

Molecular Structure

The chemical structure of 1-(5-Ethyl-2-methoxybenzenesulfonyl)piperidine-4-carboxylic acid can be represented as follows:

- Molecular Formula: C14H19NO4S

- Molecular Weight: 301.37 g/mol

- SMILES Notation: CC(C)C1=CC=CC=C1S(=O)(=O)N2CCCCC2C(=O)O

This compound features a piperidine ring, a sulfonyl group, and an ethyl substituent on the aromatic ring, contributing to its unique biological properties.

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | 2.5 (indicative of lipophilicity) |

Pharmacological Effects

- Antimicrobial Activity : Studies have indicated that derivatives of piperidine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Research has suggested that piperidine derivatives can inhibit cancer cell proliferation. A study demonstrated that certain piperidine-based compounds exhibited cytotoxicity against human cancer cell lines, indicating potential as anticancer agents .

- Neuroprotective Effects : Some piperidine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing cognitive function .

Structure-Activity Relationship (SAR)

The biological activity of 1-(5-Ethyl-2-methoxybenzenesulfonyl)piperidine-4-carboxylic acid is influenced by its structural components:

- Sulfonyl Group : This group enhances the compound's ability to interact with biological targets.

- Ethyl Substituent : The presence of the ethyl group may improve lipophilicity, affecting absorption and distribution in biological systems.

- Piperidine Ring : The piperidine moiety plays a crucial role in the pharmacological profile, with modifications leading to variations in activity.

Case Studies

- In Vitro Studies : In vitro assays have shown that similar piperidine derivatives exhibit significant AChE inhibition with IC50 values in the low micromolar range, suggesting that modifications to the piperidine structure can enhance efficacy .

- Animal Models : In vivo studies using animal models have demonstrated that compounds related to 1-(5-Ethyl-2-methoxybenzenesulfonyl)piperidine-4-carboxylic acid can reduce tumor growth and improve survival rates in treated subjects .

Q & A

Q. Answer :

- 1H/13C NMR : Key signals include the piperidine ring protons (δ 1.5–3.5 ppm), sulfonyl-linked aromatic protons (δ 6.5–7.9 ppm), and carboxylic acid protons (if free) .

- Elemental Analysis : Verify %C, %H, %N within ±0.4% of theoretical values .

- IR Spectroscopy : Confirm sulfonyl (S=O, ~1360 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) groups .

Advanced: How can substituent effects on the benzenesulfonyl group influence bioactivity, and how are these effects systematically studied?

Answer :

Substituents (e.g., methoxy, ethyl) modulate electronic and steric properties, affecting target binding. Strategies include:

- SAR Studies : Synthesize analogs with varied substituents (e.g., halogen, alkyl) and compare inhibitory potency (e.g., IC₅₀ against carbonic anhydrase isoforms) .

- Molecular Docking : Map interactions (e.g., hydrogen bonding with sulfonamide, hydrophobic contacts with ethyl/methoxy groups) to explain activity trends .

- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .

Basic: What analytical methods are used to assess purity and identify impurities in this compound?

Q. Answer :

- HPLC-UV/ELSD : Use a C18 column with mobile phases like methanol/sodium acetate buffer (pH 4.6) for impurity profiling. Detect residual amines or sulfonic acid by-products .

- LC-MS : Identify low-abundance impurities (e.g., incomplete coupling products) via accurate mass .

- Karl Fischer Titration : Quantify water content (<0.5% w/w) to ensure stability .

Advanced: How can computational methods accelerate the design of novel derivatives with improved pharmacokinetic properties?

Q. Answer :

- ADMET Prediction : Tools like SwissADME predict logP (target ≤3), solubility, and CYP450 interactions. For example, the ethyl group may enhance lipophilicity, requiring balancing with polar groups .

- Reaction Path Search : Quantum mechanics (e.g., Gaussian) simulates sulfonylation transition states to optimize reaction conditions .

- Meta-Dynamics : Explore conformational space of the piperidine ring to design derivatives with enhanced target binding .

Basic: What safety protocols are essential when handling sulfonylated piperidine derivatives?

Q. Answer :

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential dust/aerosol formation.

- Waste Disposal : Neutralize acidic by-products (e.g., citric acid wash) before disposal .

Advanced: How can reaction engineering principles (e.g., continuous flow) improve scalability of the synthesis?

Q. Answer :

- Flow Reactors : Enhance heat/mass transfer for exothermic sulfonylation steps, reducing side reactions .

- In-line Analytics : FTIR or PAT probes monitor reaction progress in real time, enabling automated adjustments .

- Solvent Recycling : Distill acetonitrile or ethyl acetate from workup streams to minimize waste .

Basic: What are the key considerations for designing stable formulations of this compound in biological assays?

Q. Answer :

- pH Stability : Buffer solutions (pH 6–8) prevent hydrolysis of the sulfonamide group.

- Cryopreservation : Store at -20°C in anhydrous DMSO to avoid degradation .

- Light Protection : Amber vials prevent photooxidation of the methoxy group .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in mechanistic studies of this compound’s metabolic pathways?

Q. Answer :

- Tracer Studies : Synthesize ¹³C-labeled piperidine rings to track metabolic cleavage via LC-MS/MS .

- Deuterium Exchange : Identify labile protons (e.g., NH in sulfonamide) to study enzyme binding kinetics .

- Autoradiography : Use tritiated derivatives to map tissue distribution in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.